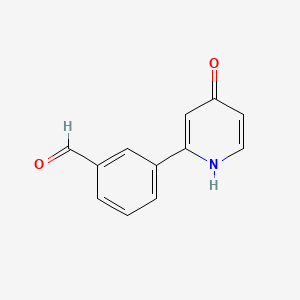

2-(3-Formylphenyl)-4-hydroxypyridine

描述

2-(3-Formylphenyl)-4-hydroxypyridine is an organic compound that features both a formyl group and a hydroxypyridine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenyl)-4-hydroxypyridine typically involves the formylation of a phenylpyridine precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction conditions usually involve heating the mixture to facilitate the formylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and purification methods would be tailored to meet industrial standards.

化学反应分析

Types of Reactions

2-(3-Formylphenyl)-4-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxypyridine moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 2-(3-Carboxyphenyl)-4-hydroxypyridine.

Reduction: 2-(3-Hydroxymethylphenyl)-4-hydroxypyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

2-(3-Formylphenyl)-4-hydroxypyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(3-Formylphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The hydroxypyridine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-(4-Formylphenyl)-4-hydroxypyridine: Similar structure but with the formyl group in a different position.

2-(3-Formylphenyl)-5-hydroxypyridine: Similar structure but with the hydroxyl group in a different position.

2-(3-Formylphenyl)-4-methoxypyridine: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

2-(3-Formylphenyl)-4-hydroxypyridine is unique due to the specific positioning of the formyl and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

2-(3-Formylphenyl)-4-hydroxypyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a formyl group at the 3-position and a hydroxyl group at the 4-position. This arrangement contributes to its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Enzyme Inhibition

This compound has shown notable enzyme inhibition properties, particularly against serine proteases and kinase enzymes. These enzymes play critical roles in cellular processes such as signaling pathways, gene expression, and cellular metabolism, which are crucial in cancer progression. The compound's structural similarity to phenylboronic acids suggests its potential as an inhibitor of these enzymes.

Table 1: Biological Activities of this compound

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases and kinases involved in cancer pathways |

| Antimicrobial Activity | Potential for antimicrobial properties |

| Cellular Interaction | Modulates pathways critical for tumor growth and metastasis |

The primary mechanism of action involves the binding of this compound to various biomolecules, thereby influencing enzymatic activity. The compound interacts with its targets through transmetalation processes, affecting biochemical pathways related to the Suzuki-Miyaura (SM) cross-coupling reaction. This interaction can lead to significant molecular and cellular effects, particularly in cancer biology.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines by modulating key signaling pathways involved in cell growth and survival. This suggests its potential as a therapeutic agent in oncology.

- Antimicrobial Properties : Research indicated that the compound exhibited antimicrobial activity against various pathogens. Its ability to disrupt microbial cell functions positions it as a candidate for further development in infectious disease treatment .

Synthesis and Applications

The synthesis of this compound typically involves reactions that capitalize on its unique functional groups, allowing it to serve as a building block for more complex organic molecules. Its applications extend beyond biological contexts into industrial uses, where it is utilized in developing new materials and chemical processes .

Comparative Analysis with Similar Compounds

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Formylphenylboronic acid | Lacks the pyridine ring | Used in cross-coupling reactions |

| 2-Hydroxypyridine | Lacks the formyl group | Base structure for various derivatives |

| 3-(4-Formylphenyl)-2-hydroxypyridine | Formyl group in a different position | Different reactivity profile due to positional change |

The unique combination of both formyl and hydroxyl groups on the pyridine ring enhances the potential applications of this compound compared to its analogs .

常见问题

Basic Research Questions

Q. What are the recommended synthesis strategies for 2-(3-Formylphenyl)-4-hydroxypyridine, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

- Step 1 : Functionalize 4-hydroxypyridine via nucleophilic substitution. For example, deprotonate the hydroxyl group using a strong base (e.g., NaH or K₂CO₃) in an aprotic solvent (DMF or THF) to activate the pyridine ring for electrophilic coupling .

- Step 2 : Introduce the 3-formylphenyl group using cross-coupling reactions (e.g., Suzuki-Miyaura) with a boronic acid derivative of 3-formylbenzene. Optimize temperature (80–120°C) and catalyst (Pd(PPh₃)₄) to enhance regioselectivity and yield .

- Key variables : Excess base can lead to side reactions, while inert atmospheres (N₂/Ar) improve catalyst efficiency.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the formyl proton (~9.8 ppm in ¹H NMR) and aromatic protons from both pyridine and phenyl groups.

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identify functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, carbonyl stretch ~1680 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data for this compound is limited, structural analogs (e.g., 4-hydroxypyridine) suggest risks:

- Hazards : Potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, lab coats) and work in a fume hood .

- Environmental risks : Classify as WGK 3 (severe water hazard) based on its persistence and bioaccumulation potential. Avoid release into drains .

Advanced Research Questions

Q. How does the 3-formylphenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing formyl group increases the electrophilicity of the pyridine ring, enhancing its reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling reactions. Computational studies (DFT) can model charge distribution, showing decreased electron density at the pyridine C-2/C-4 positions, favoring electrophilic attack . Experimentally, cyclic voltammetry reveals redox activity at ~-1.2 V (vs. Ag/AgCl), correlating with the substituent’s electron-withdrawing effects .

Q. What experimental approaches can resolve contradictions in reported biological activity data for 4-hydroxypyridine derivatives?

- Mechanistic assays : Test inhibition of plant photosystem II (PSII) using chloroplast isolation and oxygen evolution assays. Compare IC₅₀ values to rule out assay-specific artifacts .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing the formyl group with nitro or methoxy) to isolate the contribution of the 3-formylphenyl moiety .

- Meta-analysis : Cross-reference datasets from diverse models (e.g., microbial vs. mammalian systems) to identify confounding variables like solubility or metabolic stability .

Q. What methodologies assess the environmental persistence of this compound in soil and aquatic systems?

- Biodegradation assays : Inoculate soil/water samples with Agrobacterium sp. 35S, which hydroxylates 4-hydroxypyridine derivatives. Monitor degradation via LC-MS for 3,4-dihydroxypyridine intermediates and pyruvate/formate byproducts .

- Soil mobility : Conduct column chromatography with varying soil pH (4–8) to evaluate adsorption coefficients (Kd). Higher Kd (>10 L/kg) indicates limited mobility and persistence in topsoil .

Q. How can computational tools predict the compound’s potential as a ligand in coordination chemistry or drug discovery?

- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The formyl group may form hydrogen bonds with catalytic lysine residues, while the pyridine acts as a chelator for metal ions (e.g., Zn²⁺) .

- QSAR modeling : Train models on datasets of pyridine derivatives with known IC₅₀ values for targets like caspases or cytochrome P450 enzymes .

Q. Methodological Notes

- Synthetic optimization : Pilot reactions should include control experiments without catalysts/bases to identify side products.

- Ecotoxicity testing : Follow OECD guidelines for Daphnia magna acute toxicity assays if environmental release is anticipated .

- Data validation : Cross-check computational predictions with experimental SAR to avoid overreliance on in silico models .

属性

IUPAC Name |

3-(4-oxo-1H-pyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-9-2-1-3-10(6-9)12-7-11(15)4-5-13-12/h1-8H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTFNCZCDSZZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=O)C=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692434 | |

| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261909-98-1 | |

| Record name | 3-(4-Oxo-1,4-dihydropyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。